Isothiazole-3-carbaldehyde
Overview
Description
Isothiazole-3-carbaldehyde is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for its unique chemical properties and significant applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Isothiazole-3-carbaldehyde, like other isothiazoles, has been found to interact with various biological targets. For instance, isothiazole derivatives have been shown to exhibit fungicidal activity against oomycetes, targeting the oxysterol-binding protein . Additionally, isothiazole-based compounds have been designed as potential antagonists of insect γ-aminobutyric acid (GABA) receptors .
Mode of Action
The interaction of this compound with its targets can lead to various changes in the biological system. For example, in the case of oomycetes, the compound may interfere with the function of the oxysterol-binding protein, thereby inhibiting the growth of these organisms . When acting as an antagonist of insect GABA receptors, this compound could potentially disrupt neurotransmission, leading to the death of the insects .
Biochemical Pathways
This compound, like other isothiazoles, is likely to affect several biochemical pathways. In Arabidopsis, derivatives of indole-3-carbaldehyde, a compound structurally similar to this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The exact biochemical pathways affected by this compound, however, remain to be fully elucidated.
Pharmacokinetics
Thiazoles, a class of compounds closely related to isothiazoles, are known to have diverse biological activities and have been used in various therapeutic applications
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, if the compound acts as a fungicide, it could lead to the death of fungal cells . If it targets insect GABA receptors, it could disrupt neurotransmission and lead to the death of the insects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, the biological environment, such as the presence of specific enzymes or transport proteins, can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Isothiazole-3-carbaldehyde, like other thiazole derivatives, has been found to exhibit a wide range of biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and contributing to its diverse biological activities .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the particular biological activity being considered and the specific cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Studies in both in vitro and in vivo models are needed to fully understand these temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound can vary with dosage in animal models . This can include threshold effects, where the compound only exerts its effects above a certain concentration, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context . It can interact with transporters or binding proteins, and can influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-3-carbaldehyde typically involves the formation of the isothiazole ring through condensation reactions. One common method includes the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves metal-catalyzed cyclization reactions, which provide a more efficient pathway to obtain densely substituted isothiazoles .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yields and purity. Metal-catalyzed processes are also favored in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Isothiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Isothiazole-3-carboxylic acid.
Reduction: Isothiazole-3-methanol.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
Scientific Research Applications
Isothiazole-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isothiazole-3-carbaldehyde can be compared with other similar compounds, such as:
Isoxazole: Similar structure but with an oxygen atom instead of sulfur.
1,2,4-Triazole: Contains three nitrogen atoms in the ring, offering different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,2-thiazole-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-3-4-1-2-7-5-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYMNDRFIGGIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34490-97-6 | |
Record name | 1,2-thiazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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